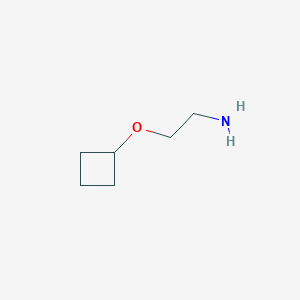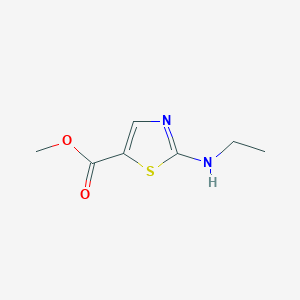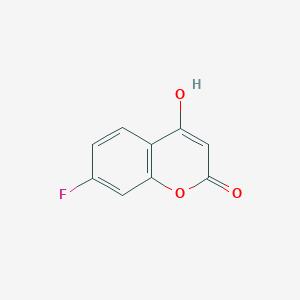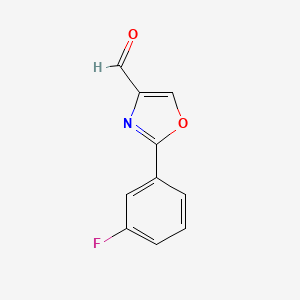
2-(3-フルオロフェニル)オキサゾール-4-カルバルデヒド
概要
説明
2-(3-Fluorophenyl)oxazole-4-carbaldehyde is a heterocyclic aromatic compound that features an oxazole ring substituted with a 3-fluorophenyl group and an aldehyde functional group at the 4-position
科学的研究の応用
2-(3-Fluorophenyl)oxazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluorobenzoyl chloride with glycine in the presence of a base to form an intermediate, which is then cyclized to form the oxazole ring. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-(3-Fluorophenyl)oxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(3-Fluorophenyl)oxazole-4-carboxylic acid.
Reduction: 2-(3-Fluorophenyl)oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 2-(3-Fluorophenyl)oxazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom can enhance binding affinity and selectivity towards biological targets.
類似化合物との比較
Similar Compounds
2-Phenyl-oxazole-4-carbaldehyde: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
2-(4-Fluorophenyl)oxazole-4-carbaldehyde: The fluorine atom is at a different position on the phenyl ring, which can affect its electronic properties and reactivity.
Uniqueness
2-(3-Fluorophenyl)oxazole-4-carbaldehyde is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials with tailored properties.
特性
IUPAC Name |
2-(3-fluorophenyl)-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKLKNJTMLIAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695889 | |
| Record name | 2-(3-Fluorophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-95-7 | |
| Record name | 2-(3-Fluorophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


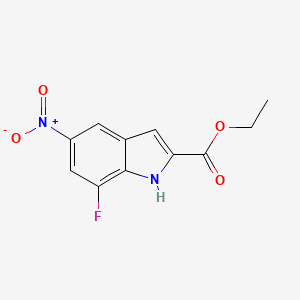
![5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1441538.png)
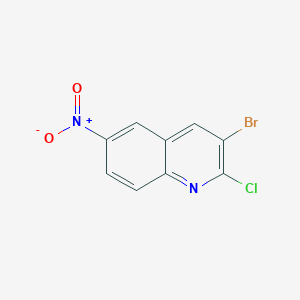
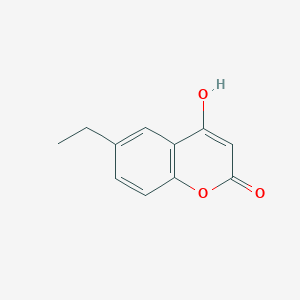
![[(4-Methylphenyl)carbamoyl]sulfamyl chloride](/img/structure/B1441545.png)
![2-Boc-7-amino-2-azabicyclo[2.2.1]heptane](/img/structure/B1441546.png)
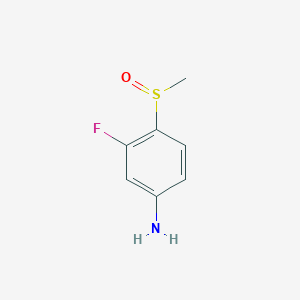
![2-Methyl-3-[(trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1441551.png)
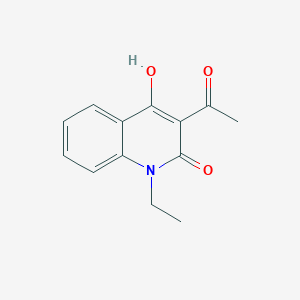

![[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1441555.png)
